molecular formula C16H15F3N2O4S2 B5422259 1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine

1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B5422259
M. Wt: 420.4 g/mol
InChI Key: DYEGRVQNSOITMY-UHFFFAOYSA-N
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Description

1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic compound characterized by the presence of two sulfonyl groups attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-fluorobenzenesulfonyl chloride in the presence of piperazine. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to its specific substitution pattern on the aromatic rings and the presence of two sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S2/c17-12-1-4-14(5-2-12)26(22,23)20-7-9-21(10-8-20)27(24,25)16-11-13(18)3-6-15(16)19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEGRVQNSOITMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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